Cyanomorpholinoadriamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomorpholinoadriamycin is a derivative of Adriamycin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is known for its potent antitumor activity and ability to form covalent adducts with DNA, leading to DNA damage and cell death . This compound has shown effectiveness against various neoplasms, including acute leukemias and solid tumors such as breast, lung, thyroid, and ovarian carcinomas .
Métodos De Preparación
The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .
Análisis De Reacciones Químicas
Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less active derivatives.
Substitution: This compound can form covalent adducts with DNA, primarily at 5’-GG and 5’-GC sequences
Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .
Aplicaciones Científicas De Investigación
Cyanomorpholinoadriamycin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cyanomorpholinoadriamycin involves its ability to intercalate into DNA and form covalent adducts. This interaction stabilizes the cleavage complex of topoisomerase II, leading to DNA strand breaks and inhibition of DNA replication . The compound also generates reactive oxygen species through redox cycling, causing further DNA damage and cell death . The primary molecular targets are DNA and topoisomerase II, with pathways involving DNA damage response and apoptosis .
Comparación Con Compuestos Similares
Cyanomorpholinoadriamycin is compared with other anthracycline derivatives such as:
Daunomycin: Similar in structure but less potent in forming DNA adducts.
Morpholinodaunomycin: Another potent anthracycline with similar DNA interaction properties.
Cyanomorpholinodaunomycin: Shares the cyanomorpholino group but differs in its specific DNA adduct formation.
This compound is unique due to its high potency in forming DNA adducts and inducing DNA repair, making it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C32H34N2O12 |
---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3 |
Clave InChI |
YIMDLWDNDGKDTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Sinónimos |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.